molecular formula C20H24N2O5S B11474014 N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11474014
M. Wt: 404.5 g/mol
InChI Key: ZRAGZGVDPFZENM-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline core, which is further substituted with a methoxyphenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methanesulfonamide with a suitable precursor, such as an activated ester or ketone, in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . The reaction proceeds through an aza-Michael addition followed by an elimination step to yield the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-26-17-6-3-7-18(14-17)27-12-10-21-20(23)16-8-9-19-15(13-16)5-4-11-22(19)28(2,24)25/h3,6-9,13-14H,4-5,10-12H2,1-2H3,(H,21,23)

InChI Key

ZRAGZGVDPFZENM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C

Origin of Product

United States

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